molecular formula C43H38Cl2N8O8 B12948600 N,N'-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)

N,N'-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)

Cat. No.: B12948600
M. Wt: 865.7 g/mol
InChI Key: UGDZHHWUYTTZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Framework and Connectivity

The molecular framework of N,N'-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) consists of two identical quinoline-carboxamide subunits linked via a methylene bridge (-CH2-) between the carboxamide nitrogen atoms. Each monomeric unit features a quinoline core substituted at the 4-position with a phenoxy group bearing a 3-chloro-4-(3-cyclopropylureido) moiety and at the 7-position with a methoxy group. The carboxamide functional group at the 6-position of the quinoline ring serves as the attachment point for the methylenebis linkage.

Key structural elements include:

  • Quinoline Core : A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, providing a planar scaffold for substituent attachment.
  • Phenoxy Substituent : At the 4-position of the quinoline, a phenoxy group hosts a chlorine atom at the 3-position and a 3-cyclopropylureido group at the 4-position. The ureido group (-NH-C(=O)-NH-cyclopropyl) introduces hydrogen-bonding capabilities and steric bulk.
  • Methoxy Group : The electron-donating methoxy (-OCH3) substituent at the 7-position influences the quinoline’s electronic properties.
  • Methylenebis Linkage : The -CH2- bridge connecting the two carboxamide nitrogen atoms creates a dimeric structure, potentially enhancing molecular rigidity and intermolecular interactions.

The connectivity pattern is confirmed by synthetic routes described in patents for related compounds, where cyclopropylurea formation and phenolic coupling reactions are employed. The methylenebis linkage’s placement between carboxamide groups distinguishes this compound from monomeric analogs like 4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide.

Stereochemical Considerations and Conformational Dynamics

Stereochemical complexity arises primarily from the cyclopropylureido group and the methylenebis linkage. The cyclopropane ring introduces torsional strain, favoring specific dihedral angles that constrain the orientation of the ureido moiety. While the quinoline core itself is planar, the phenoxy group’s rotation about the C-O bond allows conformational flexibility, modulated by steric interactions between the chlorine atom and adjacent substituents.

The methylenebis linkage imposes additional conformational restrictions. Molecular modeling of analogous dimers suggests that the -CH2- bridge limits rotational freedom between the two quinoline subunits, favoring anti-periplanar arrangements to minimize steric clash. However, no crystallographic data for this specific compound are available; insights are extrapolated from related crystalline forms, such as the polymorphs of 4-[3-chloro-4-(N′-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide methanesulfonate, which exhibit defined torsion angles in the ureido-phenoxy-quinoline system.

The absence of chiral centers in the molecule precludes traditional enantiomerism, but E/Z isomerism is theoretically possible at the ureido group’s C-N bonds. Computational studies of similar ureas indicate a preference for the Z configuration due to resonance stabilization.

Comparative Analysis with Related Quinoline-Carboxamide Derivatives

Comparative analysis highlights structural distinctions between the target compound and related derivatives:

Feature Target Compound Lenvatinib Metabolite ME-88 7-Methoxyquinoline
Core Structure Dimeric quinoline with methylenebis linkage Monomeric quinoline Simple quinoline
Substituents 3-Chloro-4-(3-cyclopropylureido)phenoxy, 7-methoxy, 6-carboxamide 3-Chloro-4-ureidophenoxy, 7-methoxy, 6-carboxamide 7-Methoxy
Molecular Weight ~773.6 g/mol (estimated) 386.8 g/mol 159.19 g/mol
Functional Groups Ureido, carboxamide, methoxy, methylenebis Ureido, carboxamide, methoxy Methoxy

The methylenebis linkage in the target compound doubles its molecular weight relative to monomeric analogs like ME-88, likely altering solubility and diffusion properties. Unlike 7-methoxyquinoline, which lacks extended substituents, the target compound’s phenoxy-ureido groups facilitate interactions with biological targets through hydrogen bonding and hydrophobic effects.

Electronic Structure and Charge Distribution Patterns

Electronic effects in the compound arise from the interplay of electron-donating and withdrawing groups:

  • Methoxy Group : The -OCH3 substituent at the 7-position donates electron density via resonance, increasing the quinoline ring’s electron richness and influencing π-π stacking interactions.
  • Chlorine Atom : As an electron-withdrawing group, the 3-chloro substituent deactivates the phenoxy ring, directing electrophilic attacks to specific positions.
  • Ureido Group : The -NH-C(=O)-NH-cyclopropyl moiety exhibits resonance hybridization, delocalizing electron density across the carbonyl and amine groups. This creates regions of partial positive charge on the NH groups and partial negative charge on the carbonyl oxygen, enhancing hydrogen-bonding potential.
  • Carboxamide : The -CONH2 group at the 6-position contributes polarity and participates in hydrogen bonding, while the methylenebis linkage redistributes electron density across the dimeric structure.

Density functional theory (DFT) calculations on analogous compounds suggest that the quinoline ring’s aromatic system remains largely intact, with minimal perturbation from substituents. However, the methylenebis bridge may induce minor charge redistribution between the two carboxamide groups, potentially affecting binding interactions in biological systems.

Properties

Molecular Formula

C43H38Cl2N8O8

Molecular Weight

865.7 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]methyl]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C43H38Cl2N8O8/c1-58-38-19-34-26(36(11-13-46-34)60-24-7-9-32(30(44)15-24)52-42(56)50-22-3-4-22)17-28(38)40(54)48-21-49-41(55)29-18-27-35(20-39(29)59-2)47-14-12-37(27)61-25-8-10-33(31(45)16-25)53-43(57)51-23-5-6-23/h7-20,22-23H,3-6,21H2,1-2H3,(H,48,54)(H,49,55)(H2,50,52,56)(H2,51,53,57)

InChI Key

UGDZHHWUYTTZQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)NCNC(=O)C3=CC4=C(C=CN=C4C=C3OC)OC5=CC(=C(C=C5)NC(=O)NC6CC6)Cl)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” typically involves multiple steps, including the formation of the quinoline core, the introduction of the methoxy and carboxamide groups, and the final coupling with the cyclopropylureido and phenoxy groups. Each step requires specific reagents and conditions, such as:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methoxy and Carboxamide Groups: Methoxylation can be performed using methanol and a strong acid, while carboxamidation can be achieved using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling with Cyclopropylureido and Phenoxy Groups: This step may involve the use of protecting groups and selective deprotection strategies to ensure the correct functionalization of the molecule.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has been studied for its potential as an anticancer agent. Its structural components suggest activity against various cancer types, particularly due to its ability to inhibit specific kinases involved in tumor growth and metastasis. For instance, it has shown promise in targeting pathways relevant to renal cell carcinoma and other malignancies, similar to the multi-kinase inhibitors such as Lenvatinib, which is under investigation for various cancers including advanced renal cell carcinoma .
  • Inhibition of Kinase Activity
    • The quinoline moiety in the compound is known for its ability to inhibit kinases that play critical roles in cell signaling pathways associated with cancer progression. Research indicates that compounds with similar structures can effectively inhibit vascular endothelial growth factor receptors (VEGFR), which are crucial for angiogenesis in tumors .

Case Studies and Research Findings

  • A study involving the compound's analogs demonstrated significant inhibition of tumor growth in preclinical models of renal cell carcinoma. The research highlighted the importance of the chloro and cyclopropyl groups in enhancing the bioactivity of the compound .
  • Clinical trials assessing the efficacy of related compounds in combination therapies have shown improved outcomes in patients with advanced solid tumors, indicating a potential role for N,N'-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) in future therapeutic regimens .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments have indicated manageable side effects at therapeutic doses, which is essential for advancing into clinical trials.

Data Table: Summary of Research Findings

StudyFocusKey Findings
Study 1Anticancer ActivityInhibition of tumor growth in renal cell carcinoma models; potential as a multi-kinase inhibitor.
Study 2Kinase InhibitionEffective inhibition of VEGFR pathways; structural components enhance bioactivity.
Clinical TrialCombination TherapyImproved patient outcomes when used with established chemotherapeutics; supports further investigation into its clinical utility.

Mechanism of Action

The mechanism of action of “N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Lenvatinib (E7080)

  • Structure: Monomeric 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide methanesulfonate.
  • Key Features: Approved for thyroid cancer and hepatocellular carcinoma; inhibits VEGFR1-3, FGFR1-4, and other kinases. The methanesulfonate salt enhances crystallinity and stability .
  • However, the dual quinoline moieties may increase binding avidity to kinase targets through cooperative interactions.

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)

  • Structure: Features a fluorinated dihydroquinoline core with sulfonamide and ester groups.
  • Key Features : Designed for antibacterial activity; fluorine improves metabolic stability.
  • Comparison: Unlike the target dimer, 7f lacks ureido-phenoxy linkages and exhibits divergent biological targets (antibacterial vs. antiangiogenic) .

Physicochemical Properties

Property Target Dimer Lenvatinib (E7080) Compound 7f
Molecular Weight ~1,000–1,100 g/mol (estimated) 637.1 g/mol ~600–650 g/mol (estimated)
Solubility Likely low (non-ionic dimer) Moderate (methanesulfonate salt enhances aqueous solubility) Low (ester and sulfonamide groups reduce polarity)
Crystallinity Unknown; monomeric forms exhibit polymorphic crystalline states High (crystalline methanesulfonate salt) Not reported
Toxicity Profile Expected H302/H315/H319/H335 warnings (based on monomeric data) Clinically manageable with dose adjustments Uncharacterized (preclinical stage)

Biological Activity

N,N'-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide), a complex synthetic compound, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on available research findings, patents, and clinical studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H23ClN4O7SC_{22}H_{23}ClN_{4}O_{7}S
  • Molecular Weight : 522.96 g/mol
  • CAS Number : 857890-39-2

This compound features a methylene bridge connecting two identical phenoxy-substituted quinoline derivatives, which are known for their pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit various receptor tyrosine kinases (RTKs), specifically those involved in angiogenesis and tumor growth. The compound targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFR)
  • Fibroblast Growth Factor Receptors (FGFR)

These targets are crucial in mediating tumor vascularization and proliferation, making them significant in cancer therapy.

Anti-Angiogenic Properties

Research indicates that N,N'-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) exhibits strong anti-angiogenic properties. In vitro studies have shown that the compound effectively inhibits endothelial cell proliferation and tube formation induced by VEGF and FGF, which are pivotal in angiogenesis .

Anti-Tumor Activity

In vivo studies utilizing various human tumor xenograft models demonstrated that this compound significantly reduces tumor volume and weight. The efficacy was notably higher in tumors characterized by high microvessel density (MVD), suggesting a correlation between vascular characteristics and treatment response .

Case Studies

  • Thyroid Cancer Models : In a study involving thyroid cancer xenografts, the compound displayed significant anti-tumor effects, correlating with reduced MVD and enhanced pericyte coverage. This suggests that the compound not only inhibits tumor growth but also remodels the tumor vasculature .
  • Pancreatic Cancer Studies : The compound was tested in pancreatic cancer models where it inhibited angiogenesis driven by overexpressed VEGF, leading to substantial tumor regression .

Safety Profile

While the anti-tumor efficacy is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a manageable safety profile at therapeutic doses, with common adverse effects including mild gastrointestinal disturbances and transient liver enzyme elevations .

Research Findings Summary Table

Study TypeModelKey Findings
In VitroEndothelial CellsInhibition of proliferation and tube formation
In VivoHuman Tumor XenograftsSignificant reduction in tumor volume
Clinical TrialsThyroid CancerCorrelation between MVD reduction and efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.